7-Benzyl-1,3-dimethyl-8-piperazin-1-yl-3,7-dihydro-purine-2,6-dione
Description
Properties
IUPAC Name |
7-benzyl-1,3-dimethyl-8-piperazin-1-ylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N6O2/c1-21-15-14(16(25)22(2)18(21)26)24(12-13-6-4-3-5-7-13)17(20-15)23-10-8-19-9-11-23/h3-7,19H,8-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFSMMXJBEBXTJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCNCC3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Benzyl-1,3-dimethyl-8-piperazin-1-yl-3,7-dihydro-purine-2,6-dione typically involves the reaction of a precursor compound with piperazine. For example, a flask charged with a stir bar, a precursor compound (such as 4a), piperazine, and tetrahydrofuran (THF) is stirred at 65°C for 24 hours .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the available literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper reaction conditions, and optimizing yield and purity through various purification techniques.
Chemical Reactions Analysis
Functionalization of the Piperazinyl Group
The piperazine ring undergoes further modifications, including alkylation and acylation:
Modification of the 7-Benzyl Substituent
The benzyl group at position 7 participates in electrophilic aromatic substitution (EAS) and oxidation:
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Chlorination | Cl₂/FeCl₃ or SOCl₂ | 7-(Chlorobenzyl) derivative |
| Oxidation | KMnO₄/H₂O or H₂O₂ in acidic medium | 7-(Benzoyl)purine-2,6-dione |
The benzyl group’s electron-rich aromatic ring facilitates regioselective substitution at the para position.
Reduction and Oxidation of the Purine Core
The purine dione system undergoes redox transformations:
-
Reduction :
LiAlH₄ in THF reduces the carbonyl groups at positions 2 and 6 to hydroxyl groups, forming a diol intermediate. -
Oxidation :
HNO₃ or CrO₃ oxidizes the methyl groups at positions 1 and 3 to carboxylic acids.
Multi-Component Reactions
The compound participates in Cu-catalyzed three-component reactions:
| Reactants | Catalyst/Conditions | Product | Yield |
|---|---|---|---|
| Formaldehyde + Secondary amine | Cu(OAc)₂·H₂O in THF at reflux | 1,3,5-Thiadiazino[2,3-f]purine derivatives | 78–85% |
This reaction exploits the nucleophilicity of the purine nitrogen and the alkyne group (if present) for cyclization .
Mechanistic Insights
-
Nucleophilic Substitution : The piperazinyl group’s installation follows an SN2 mechanism , with iodide (from KI) enhancing leaving-group departure .
-
Electrophilic Aromatic Substitution : The benzyl group’s para position is activated for halogenation due to resonance stabilization of the intermediate.
-
Oxidation-Reduction : The purine dione system’s conjugated π-electrons facilitate electron transfer during redox reactions.
Key Data Tables
| Reaction Type | Reagents | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Piperazine substitution | Piperazine, K₂CO₃/KI | DMF | 80°C | 60–79% |
| Three-component reaction | Cu(OAc)₂, formaldehyde | THF | Reflux | 78–85% |
| Bromination | Br₂, acetic acid | AcOH | 80°C | 92% |
Table 2. Functional Group Reactivity
| Position | Group | Reactions |
|---|---|---|
| 8 | Piperazinyl | Alkylation, acylation, quaternization |
| 7 | Benzyl | EAS, oxidation |
| 2,6 | Dione | Reduction to diol, oxidation to carboxylic acid |
Scientific Research Applications
Medicinal Chemistry
BDPX has been investigated for its role as a potential therapeutic agent due to its ability to interact with various biological targets. Notably, it has shown promise in:
- Anticancer Activity : Studies have indicated that BDPX can inhibit the proliferation of certain cancer cell lines, suggesting its potential as an anticancer drug. Research involving the compound has demonstrated its ability to induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .
- Antiviral Properties : The compound has also been evaluated for its antiviral activity against several viruses. Its structural similarity to purine nucleosides allows it to interfere with viral replication processes, making it a candidate for further exploration in antiviral drug development .
Neuropharmacology
The piperazine moiety in BDPX is significant for neuropharmacological applications. Research indicates that compounds with piperazine structures can exhibit:
- CNS Activity : BDPX has been studied for its effects on the central nervous system (CNS). It may act on neurotransmitter systems, potentially offering therapeutic benefits for conditions such as anxiety and depression .
Biochemical Studies
BDPX's interactions with specific enzymes have been documented:
- Dipeptidyl Peptidase IV Inhibition : BDPX has been identified as a potent inhibitor of dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism and implicated in type 2 diabetes. This inhibition suggests that BDPX could be explored as a therapeutic agent for managing blood glucose levels .
Table 1: Summary of Case Studies Involving BDPX
Mechanism of Action
The mechanism of action of 7-Benzyl-1,3-dimethyl-8-piperazin-1-yl-3,7-dihydro-purine-2,6-dione involves its interaction with specific molecular targets, such as dipeptidyl peptidase 4 (DPP-4). By inhibiting DPP-4, this compound can modulate various biological pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Purine-2,6-dione Derivatives
Key Observations:
Position 8 Modifications :
- Piperazin-1-yl vs. Piperidin-1-yl : The target compound’s piperazinyl group (a six-membered ring with two nitrogen atoms) may enhance solubility and hydrogen-bonding capacity compared to BI 1356’s piperidinyl group (one nitrogen). This difference could influence DPP-4 binding affinity and duration of action .
- Nitro Group : The 8-nitro analog () is likely a synthetic intermediate rather than a therapeutic agent due to instability .
Position 7 Substituents :
- Benzyl vs. Quinazolinylmethyl : The benzyl group in the target compound provides moderate hydrophobicity, whereas BI 1356’s quinazolinylmethyl substituent enhances steric bulk and aromatic interactions, contributing to its superior DPP-4 inhibitory potency .
- Chlorobenzyl Modification : The 2-chlorobenzyl variant () may improve binding via halogen bonding or hydrophobic effects, as evidenced by its co-crystallization with DPP-4 .
Therapeutic Applications: DPP-4 Inhibition: BI 1356 and the 2-chlorobenzyl analog are validated DPP-4 inhibitors, critical for diabetes management . Adenosine Receptor Antagonism: L-97-1’s 8-benzyl and ethyl-hydroxyethylamino groups shift activity toward A1 adenosine receptor blockade, demonstrating structural flexibility for diverse targets .
Pharmacokinetic and Metabolic Considerations
- Metabolism : Linagliptin’s metabolite (), which shares a purine-2,6-dione core, undergoes minimal hepatic metabolism, with fecal excretion as the primary elimination route. The target compound’s benzyl group may reduce oxidative metabolism compared to BI 1356’s butynyl chain .
- Enantioselectivity : Unlike linagliptin’s metabolite (CD1790), the target compound lacks chiral centers, simplifying pharmacokinetic profiling .
Q & A
Q. What synthetic strategies are effective for preparing 7-benzyl-1,3-dimethyl-8-piperazin-1-yl-purine-2,6-dione?
- Methodological Answer : The compound’s synthesis typically involves multi-step nucleophilic substitution and cyclocondensation reactions. For example, analogous purine-2,6-dione derivatives are synthesized by introducing substituents (e.g., benzyl, piperazine) at positions 7 and 8 via alkylation or amination. Key intermediates, such as 3,7-dihydro-purine-2,6-dione scaffolds, can be functionalized using brominated aryl halides or thioether linkages (e.g., 8-((2-hydroxyethyl)thio) derivatives) under basic conditions . Optimizing reaction solvents (e.g., DMSO, dioxane) and temperatures (room temperature to reflux) improves yields .
Q. How can spectroscopic and crystallographic methods validate the compound’s structure?
- Methodological Answer : 1H/13C-NMR is critical for confirming substitution patterns: aromatic protons (7-benzyl group) appear as multiplets near δ 7.2–7.5 ppm, while piperazine protons resonate as broad singlets (δ 2.5–3.5 ppm) . Mass spectrometry (HRMS) confirms molecular weight (e.g., C19H23BrN6O2 in analogs ). For crystallographic validation, X-ray diffraction of structurally similar compounds (e.g., 7-[(2-chlorophenyl)methyl] analogs) reveals planar purine cores and piperazine ring conformations .
Q. Which analytical techniques are suitable for quantifying this compound in biological matrices?
- Methodological Answer : HPLC-MS/MS with reverse-phase C18 columns and electrospray ionization (ESI) is recommended. Calibration curves using deuterated internal standards (e.g., d4-labeled analogs) minimize matrix effects. For polar metabolites, UHPLC-QTOF with hydrophilic interaction liquid chromatography (HILIC) improves resolution . Validate methods using spike-recovery experiments in plasma or tissue homogenates (recovery >85%, RSD <15%) .
Advanced Research Questions
Q. How do substituent modifications at positions 7 and 8 influence biological activity?
- Methodological Answer : Structure-activity relationship (SAR) studies on analogs (e.g., 7-benzyl vs. 7-allyl, 8-piperazine vs. 8-piperidine) reveal that bulkier substituents at position 7 enhance target binding affinity but reduce solubility. Piperazine at position 8 improves pharmacokinetics due to hydrogen-bonding interactions with enzymes (e.g., kinase targets) . For systematic SAR, synthesize derivatives with halogenated benzyl groups (e.g., 2-bromo, 4-chloro) and evaluate IC50 values in enzyme inhibition assays .
Q. How can conflicting data on biological activity be resolved?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., enzyme isoforms, buffer pH). To resolve contradictions:
- Standardize assays : Use recombinant proteins (e.g., human SIRT3 expressed in E. coli with His-tag purification) to control for isoform-specific effects .
- Control for redox interference : Add antioxidants (e.g., DTT) if thiol-containing derivatives (e.g., 8-mercapto analogs) exhibit nonspecific activity .
- Validate in orthogonal assays : Compare enzyme inhibition (e.g., fluorescence-based) with cellular viability (e.g., MTT assay) to confirm on-target effects .
Q. What experimental designs assess selectivity against off-target enzymes?
- Methodological Answer : Use panels of recombinant enzymes (e.g., kinases, phosphatases) to profile selectivity. For example, test inhibition at 10 µM against 50+ enzymes; compounds with <30% inhibition at this concentration are considered selective. Molecular docking with homology models (e.g., using PDB 6Z8 ligand data ) predicts off-target interactions. Confirm findings with CRISPR/Cas9 knockout cell lines to eliminate confounding effects from related enzymes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
